molecular formula C12H14O4 B095125 4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol CAS No. 17672-88-7

4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol

Cat. No. B095125
CAS RN: 17672-88-7
M. Wt: 222.24 g/mol
InChI Key: XKCIPTFOQRVXGG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol, also known as safrole, is a natural organic compound found in various plants, including sassafras, nutmeg, and cinnamon. It is widely used in the synthesis of many important chemicals, including MDMA (ecstasy) and MDA (sally).

Scientific Research Applications

Antitumor Effects

4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol, also known as apiole, has demonstrated promising antitumor effects. A study by Wei et al. (2012) found that apiole significantly decreased the growth of COLO 205 human colon cancer cell tumor xenografts in mice, highlighting its potential in cancer treatment (Wei et al., 2012). Another study by Lien et al. (2011) supported these findings, showing that apiole can suppress COLO 205 cell growth, suggesting potential applications in colorectal cancer therapy (Lien et al., 2011).

Pharmaceutical Studies

The compound has been isolated from various plant species and studied for pharmaceutical applications. For example, Manalo et al. (1983) isolated the compound from Peperomia pellucida, indicating its presence in different botanical sources (Manalo et al., 1983).

Chemical Synthesis and Reactions

Research has also focused on the synthesis and reactions of 4,7-dimethoxy-5-(1-propenyl)-1,3-benzodioxol. Daliacker et al. (1986) described the preparation of this compound and its reactions, contributing to the understanding of its chemical properties (Daliacker et al., 1986).

Biological Activities

Apart from its anticancer potential, studies have explored its broader biological activities. For instance, Alberola et al. (2010) investigated derivatives of benzodioxole, including 4,7-dimethoxy-1,3-benzodioxol, for their potential in various biological applications (Alberola et al., 2010).

properties

CAS RN

17672-88-7

Product Name

4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4,7-dimethoxy-5-[(E)-prop-1-enyl]-1,3-benzodioxole

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4-6H,7H2,1-3H3/b5-4+

InChI Key

XKCIPTFOQRVXGG-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC(=C2C(=C1OC)OCO2)OC

SMILES

CC=CC1=CC(=C2C(=C1OC)OCO2)OC

Canonical SMILES

CC=CC1=CC(=C2C(=C1OC)OCO2)OC

synonyms

isoapiole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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